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molecular formula C16H17N3O B103830 2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol CAS No. 3147-76-0

2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol

Cat. No. B103830
M. Wt: 267.33 g/mol
InChI Key: WXHVQMGINBSVAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04835284

Procedure details

9-fluorenone 0.7 g was then added to the reaction liquor thus obtained, and the liquor was heated to 55°~60° C. Thereafter, glucose 6.0 g was added to the reaction liquor over 30 minutes, and the reaction was conducted at 75° C. (boiling point) for 6 hours. As this result, the N-oxide disappeared, thus Process (c) being completed. Thereafter, pH of the reaction liquor was made to 8 with 62% sulfuric acid 19.0 g to precipitate a crystal. The precipitated crystal was separated by filtration, and the separated crystal was fully washed with water and further with methanol. The washed crystal was then dried, thus obtaining 11.6 g of 2-(2'-hydroxy-5'-t-butylphenyl)benzotriazole.
Quantity
6 g
Type
reactant
Reaction Step One
Name
N-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
19 g
Type
reactant
Reaction Step Four
Quantity
0.7 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[OH:13][C:14]1[CH:19]=[CH:18][C:17]([C:20]([CH3:23])([CH3:22])[CH3:21])=[CH:16][C:15]=1[N:24]1[N+:28]([O-])=[C:27]2[CH:30]=[CH:31][CH:32]=[CH:33][C:26]2=[N:25]1.C1C2C(=O)C3C(=CC=CC=3)CC=2C=CC=1.S(=O)(=O)(O)O>C1C2C(=O)C3C(=CC=CC=3)C=2C=CC=1>[OH:13][C:14]1[CH:19]=[CH:18][C:17]([C:20]([CH3:23])([CH3:22])[CH3:21])=[CH:16][C:15]=1[N:24]1[N:28]=[C:27]2[CH:30]=[CH:31][CH:32]=[CH:33][C:26]2=[N:25]1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Two
Name
N-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C=C1)C(C)(C)C)N1N=C2C(=[N+]1[O-])C=CC=C2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2CC3=CC=CC=C3C(C12)=O
Step Four
Name
Quantity
19 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0.7 g
Type
catalyst
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
the liquor was heated to 55°~60° C
CUSTOM
Type
CUSTOM
Details
to precipitate a crystal
CUSTOM
Type
CUSTOM
Details
The precipitated crystal was separated by filtration
WASH
Type
WASH
Details
the separated crystal was fully washed with water and further with methanol
CUSTOM
Type
CUSTOM
Details
The washed crystal was then dried

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C(C)(C)C)N1N=C2C(=N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 11.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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